Cas no 1805578-36-2 (Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate)

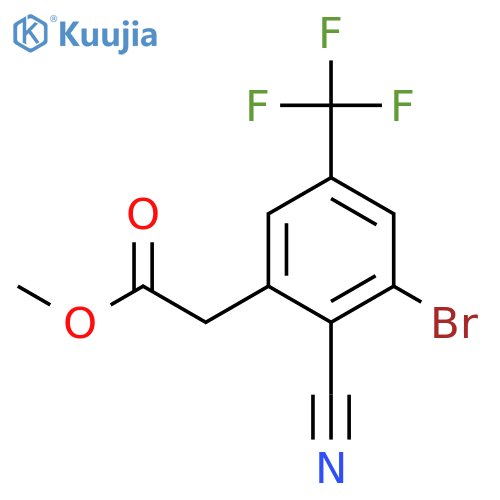

1805578-36-2 structure

商品名:Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate

CAS番号:1805578-36-2

MF:C11H7BrF3NO2

メガワット:322.077992677689

CID:4975609

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate

- methyl 2-[3-bromo-2-cyano-5-(trifluoromethyl)phenyl]acetate

-

- インチ: 1S/C11H7BrF3NO2/c1-18-10(17)3-6-2-7(11(13,14)15)4-9(12)8(6)5-16/h2,4H,3H2,1H3

- InChIKey: XCUFAUFJGUJYBF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(F)(F)F)C=C(C=1C#N)CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 363

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013018746-250mg |

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate |

1805578-36-2 | 97% | 250mg |

480.00 USD | 2021-06-25 | |

| Alichem | A013018746-500mg |

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate |

1805578-36-2 | 97% | 500mg |

863.90 USD | 2021-06-25 | |

| Alichem | A013018746-1g |

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate |

1805578-36-2 | 97% | 1g |

1,519.80 USD | 2021-06-25 |

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1805578-36-2 (Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬